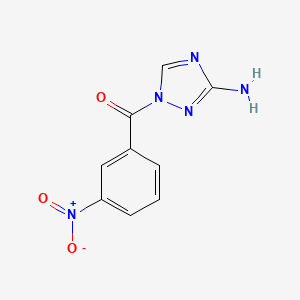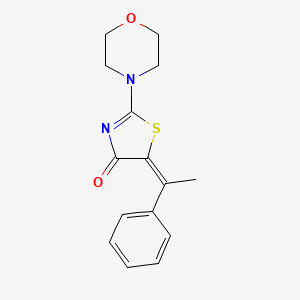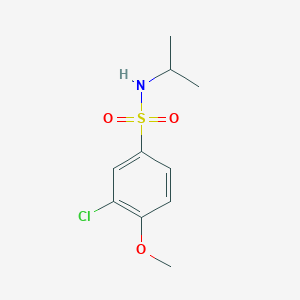![molecular formula C15H12FN3O3S B5700331 N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. FN-1501 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by FN-1501 leads to an increase in endocannabinoid levels in the body, which has been shown to have a wide range of biochemical and physiological effects.
作用机制
FN-1501 acts as a potent inhibitor of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, FN-1501 leads to an increase in endocannabinoid levels in the body, which has been shown to have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels resulting from N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibition by FN-1501 has been shown to have a wide range of effects on the body. Endocannabinoids are known to play a role in pain modulation, inflammation, mood regulation, and appetite control. FN-1501 has been shown to have potent analgesic and anti-inflammatory effects in preclinical models, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, FN-1501 has been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of FN-1501 for lab experiments is its potency as an N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibitor. This allows for the study of endocannabinoid signaling in a more precise and controlled manner, as the levels of endocannabinoids in the body can be manipulated through the use of FN-1501. However, one limitation of FN-1501 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on FN-1501. One area of interest is the potential therapeutic applications of the compound in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibition by FN-1501, as well as the potential therapeutic applications of the compound in the treatment of anxiety and depression. Finally, there is a need for further development of more potent and selective N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibitors, which may have even greater therapeutic potential than FN-1501.
合成方法
FN-1501 is synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-fluoroaniline to form the corresponding amide, which is subsequently treated with carbon disulfide and potassium hydroxide to form the final product, FN-1501.
科学研究应用
FN-1501 has been extensively studied for its potential therapeutic applications in a wide range of conditions, including pain, inflammation, anxiety, and depression. The compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical models, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
属性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-6-7-10(8-13(9)19(21)22)14(20)18-15(23)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQQXYEDZACOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)

![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)





![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)